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Compound of Interest

Compound Name: 1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the ortho-,

meta-, and para-isomers of phenoxyphenyl ethanone. Understanding the distinct spectral

characteristics of these isomers is crucial for their unambiguous identification, characterization,

and application in medicinal chemistry and materials science. This document presents a

detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data,

supported by standardized experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-phenoxyphenyl ethanone, 3-

phenoxyphenyl ethanone, and 4-phenoxyphenyl ethanone, allowing for a direct and objective

comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1354790?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

2-Phenoxyphenyl

ethanone
7.90 dd 7.8, 1.8 H-6'

7.50 ddd 8.3, 7.3, 1.8 H-4'

7.15 - 7.30 m -
H-3', H-5',

Phenyl-H

6.95 - 7.10 m - Phenyl-H

6.88 dd 8.3, 1.1 H-2'

2.62 s - -COCH₃

3-Phenoxyphenyl

ethanone
7.60 - 7.70 m - H-2', H-6'

7.30 - 7.45 m -
H-4', H-5',

Phenyl-H

7.10 - 7.25 m - Phenyl-H

7.00 - 7.10 m - Phenyl-H

2.59 s - -COCH₃

4-Phenoxyphenyl

ethanone
7.96 d 8.9 H-2', H-6'

7.30 - 7.50 m - Phenyl-H

7.10 - 7.25 m - Phenyl-H

7.03 d 8.9 H-3', H-5'

2.58 s - -COCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Isomer Chemical Shift (δ, ppm) Assignment

2-Phenoxyphenyl ethanone 199.5 C=O

155.0 C-2'

154.8 C-1''

133.5 C-4'

131.3 C-6'

129.8 C-3'', C-5''

124.0 C-4''

123.5 C-5'

119.0 C-1'

118.5 C-2'', C-6''

117.2 C-3'

31.9 -COCH₃

3-Phenoxyphenyl ethanone 197.8 C=O

157.5 C-3'

157.1 C-1''

138.2 C-1'

129.9 C-3'', C-5''

129.8 C-5'

123.6 C-4''

123.1 C-6'

119.2 C-2'', C-6''

119.0 C-4'

117.9 C-2'
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26.7 -COCH₃

4-Phenoxyphenyl ethanone 196.8 C=O

162.2 C-4'

155.8 C-1''

132.5 C-1'

130.8 C-2', C-6'

129.9 C-3'', C-5''

124.4 C-4''

119.8 C-2'', C-6''

117.8 C-3', C-5'

26.5 -COCH₃

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Thin Film, cm⁻¹)

Isomer C=O Stretch
C-O-C Stretch
(Aryl Ether)

Aromatic C=C
Stretch

C-H Bending
(Aromatic)

2-Phenoxyphenyl

ethanone
~1680 ~1240, ~1160 ~1590, ~1485

~750 (ortho-

disubst.)

3-Phenoxyphenyl

ethanone
~1685 ~1250, ~1165 ~1585, ~1480

~780, ~690

(meta-disubst.)

4-Phenoxyphenyl

ethanone
~1680 ~1245, ~1170 ~1595, ~1490

~830 (para-

disubst.)

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
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Isomer
Molecular Ion
[M]⁺

[M-CH₃]⁺ [M-COCH₃]⁺
Other Key
Fragments

2-Phenoxyphenyl

ethanone
212 197 169 141, 115, 77

3-Phenoxyphenyl

ethanone[1]
212 197 169 141, 115, 77

4-Phenoxyphenyl

ethanone[2]
212 197 169 141, 115, 77

Spectroscopic Data Comparison Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the

spectroscopic data of the phenoxyphenyl ethanone isomers.
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Workflow for Spectroscopic Data Comparison of Phenoxyphenyl Ethanone Isomers

Data Acquisition

Data Analysis & Comparison

Interpretation & Conclusion

Ortho, Meta, Para
Phenoxyphenyl Ethanone

1H & 13C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry

Chemical Shifts (δ)
Coupling Constants (J)

Absorption Bands (cm⁻¹)
Functional Groups

Molecular Ion Peak (m/z)
Fragmentation Patterns

Comparative Analysis

Structure-Spectra Correlation

Unambiguous Isomer Identification

Click to download full resolution via product page

Caption: Workflow for comparing spectroscopic data of isomers.

Detailed Spectroscopic Comparison
The structural differences between the ortho, meta, and para isomers of phenoxyphenyl

ethanone give rise to distinct patterns in their respective spectra, allowing for their

differentiation.
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¹H NMR Spectroscopy: The most significant differences are observed in the aromatic region

of the ¹H NMR spectra.

2-Phenoxyphenyl ethanone: The proximity of the acetyl group to the phenoxy substituent

in the ortho isomer causes a more complex and spread-out pattern for the protons on the

acetyl-substituted ring due to steric hindrance and anisotropic effects. The H-6' proton is

shifted significantly downfield.

3-Phenoxyphenyl ethanone: The aromatic protons exhibit a more complex multiplet

structure compared to the para isomer, consistent with a meta-substitution pattern.

4-Phenoxyphenyl ethanone: The para-substitution leads to a more symmetrical and

simpler splitting pattern. The protons H-2' and H-6' appear as a distinct doublet, as do H-3'

and H-5', due to the magnetic equivalence arising from the symmetry of the molecule. The

chemical shift of the methyl protons is also slightly different among the isomers due to the

varying electronic environments.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic rings are

sensitive to the position of the substituents.

The chemical shift of the carbonyl carbon (C=O) shows a slight upfield shift from the ortho

to the para isomer, reflecting changes in the electronic environment.

The ipso-carbons (carbons directly attached to the ether oxygen and the acetyl group)

show distinct chemical shifts for each isomer, providing a clear fingerprint for identification.

For instance, the chemical shift of the carbon bearing the phenoxy group (C-2', C-3', or C-

4') is a key diagnostic feature.

Infrared (IR) Spectroscopy: While all three isomers exhibit the characteristic absorption

bands for a ketone (C=O stretch) and an aryl ether (C-O-C stretch), the pattern of the C-H

out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) is diagnostic of the

substitution pattern on the aromatic ring.

2-Phenoxyphenyl ethanone: Shows a characteristic band for ortho-disubstitution.

3-Phenoxyphenyl ethanone: Displays bands typical for meta-disubstitution.
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4-Phenoxyphenyl ethanone: Exhibits a strong absorption characteristic of para-

disubstitution.

Mass Spectrometry: The electron ionization mass spectra of the three isomers are very

similar, as they are structural isomers and tend to produce similar fragments.[1][2] All show a

molecular ion peak at m/z 212, corresponding to their molecular weight.[1][2] The major

fragmentation pathway involves the loss of a methyl radical ([M-15]⁺) to give a fragment at

m/z 197, and the loss of an acetyl group ([M-43]⁺) to give a fragment at m/z 169.[1][2] While

subtle differences in the relative intensities of the fragment ions may exist, mass

spectrometry alone is generally insufficient to distinguish between these positional isomers

without the aid of tandem MS or comparison with reference spectra.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the phenoxyphenyl ethanone isomer was

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Acquisition: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Standard

acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second,

and 16 scans.

¹³C NMR Acquisition: ¹³C NMR spectra were recorded on the same spectrometer at a

frequency of 100 MHz. A proton-decoupled pulse sequence was used. The spectral width

was 240 ppm, with a relaxation delay of 2 seconds and an accumulation of 1024 scans.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: A small amount of the solid sample was finely ground with dry

potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, for liquid samples or solutions, a thin

film was prepared between two sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer. The spectrum

was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background

spectrum of a pure KBr pellet or NaCl plates was recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC).

Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

using a quadrupole mass analyzer.

Data Acquisition: The mass spectrum was scanned over a range of m/z 40-400. The data

system recorded the relative abundance of each ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1354790#spectroscopic-data-comparison-of-
phenoxyphenyl-ethanone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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